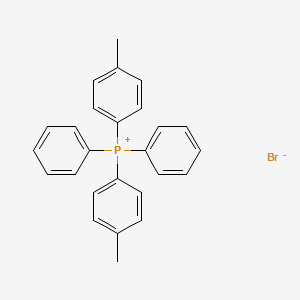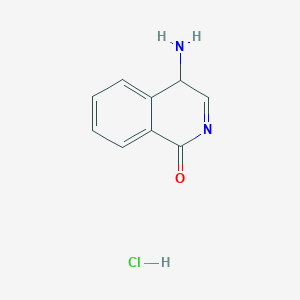
bis(4-methylphenyl)-diphenylphosphanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylphenyl)-diphenylphosphanium;bromide: is an organophosphorus compound that features a phosphonium cation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of bis(4-methylphenyl)-diphenylphosphanium;bromide typically involves the reaction of triphenylphosphine with 4-methylbromobenzene under specific conditions. The reaction is carried out in the presence of a base such as sodium or potassium carbonate, which facilitates the substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-methylphenyl)-diphenylphosphanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-methylphenyl)-diphenylphosphanium;bromide is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands for catalysis. It is also used in the synthesis of other organophosphorus compounds .
Biology and Medicine: In biological research, this compound is used to study the interactions of phosphonium salts with biological membranes.
Industry: In the industrial sector, this compound is used in the production of materials with specific electronic properties. It is also used in the development of new catalysts for chemical processes .
Mecanismo De Acción
The mechanism of action of bis(4-methylphenyl)-diphenylphosphanium;bromide involves its interaction with molecular targets such as enzymes and cell membranes. The phosphonium cation can interact with negatively charged sites on enzymes, potentially inhibiting their activity. In drug delivery, the compound can facilitate the transport of drugs across cell membranes by interacting with the lipid bilayer .
Comparación Con Compuestos Similares
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar properties.
Bis(4-methylphenyl)phosphine oxide: An oxidized form of the compound.
Uniqueness: Bis(4-methylphenyl)-diphenylphosphanium;bromide is unique due to its specific structure, which imparts distinct chemical properties.
Propiedades
Fórmula molecular |
C26H24BrP |
|---|---|
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
bis(4-methylphenyl)-diphenylphosphanium;bromide |
InChI |
InChI=1S/C26H24P.BrH/c1-21-13-17-25(18-14-21)27(23-9-5-3-6-10-23,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26;/h3-20H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
SGPBJFAZOAQZQL-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)

![4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12342947.png)







![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12343000.png)


